molecular formula C18H14F2N4OS B286973 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether

Numéro de catalogue B286973
Poids moléculaire: 372.4 g/mol
Clé InChI: NQGVTGNHYBQUPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mécanisme D'action

The mechanism of action of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is not fully understood, but it is believed to involve modulation of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety, epilepsy, and other neurological disorders. 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to selectively enhance the activity of GABA receptors containing the alpha-2 and alpha-3 subunits, which are expressed in brain regions involved in anxiety and seizure control.
Biochemical and Physiological Effects
1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to exhibit potent anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to have low toxicity and to be well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A in lab experiments is its potent and selective activity on GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is its relatively low yield and high cost, which may limit its availability for some research groups.

Orientations Futures

There are several future directions for research on 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A. One area of interest is the development of new analogs with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. Another area of interest is the elucidation of the exact mechanism of action of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A, which may lead to the discovery of new targets for drug development. Finally, the potential clinical applications of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A, such as the treatment of epilepsy, anxiety, and pain, should be further explored in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 2,4-dichloro-5-fluoropyrimidine to form the intermediate compound, which is then reacted with 1,2,4-triazole-3-thiol and sodium hydride to yield the final product. The yield of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is reported to be around 45-50%.

Applications De Recherche Scientifique

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. In drug discovery, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been identified as a potential lead compound for the development of novel analgesics and anxiolytics. In neuroscience, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and anxiety.

Propriétés

Nom du produit

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether

Formule moléculaire

C18H14F2N4OS

Poids moléculaire

372.4 g/mol

Nom IUPAC

6-[1-(4-fluorophenoxy)ethyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14F2N4OS/c1-11(25-15-8-6-14(20)7-9-15)17-23-24-16(21-22-18(24)26-17)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3

Clé InChI

NQGVTGNHYBQUPF-UHFFFAOYSA-N

SMILES

CC(C1=NN2C(=NN=C2S1)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

SMILES canonique

CC(C1=NN2C(=NN=C2S1)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.